molecular formula C11H17N3S B12488251 6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione

6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione

Cat. No.: B12488251
M. Wt: 223.34 g/mol
InChI Key: YRZYETZCYPNNOW-UHFFFAOYSA-N
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Description

6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with a 2-ethylpiperidin-1-yl group and a thione group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylpiperidine with a pyrimidine derivative under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-ethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
  • 6-(2-ethylpiperidin-1-yl)pyrimidine-4-amine

Uniqueness

6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group can participate in specific interactions, such as forming hydrogen bonds or undergoing oxidation, which are not possible with the carboxylic acid or amine derivatives .

Properties

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

6-(2-ethylpiperidin-1-yl)-1H-pyrimidine-4-thione

InChI

InChI=1S/C11H17N3S/c1-2-9-5-3-4-6-14(9)10-7-11(15)13-8-12-10/h7-9H,2-6H2,1H3,(H,12,13,15)

InChI Key

YRZYETZCYPNNOW-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C2=CC(=S)N=CN2

Origin of Product

United States

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